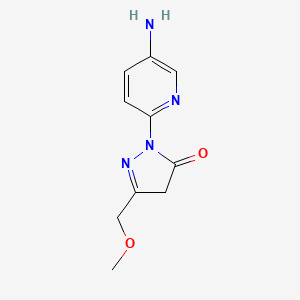
1-Amino-2-(2,4-dimethylphenyl)propan-2-ol
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
Research by Nitek et al. (2020) focused on the crystal structures of 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives. They performed X-ray diffraction analysis to elucidate the crystal structures of four derivatives. Their studies revealed different space groups and conformations, with a significant focus on hydrogen-bonded chains and rings, enhancing our understanding of such compounds' structural aspects (Nitek et al., 2020).
Cardioselectivity and Beta-Adrenoceptor Affinity
Rzeszotarski et al. (1979) synthesized a series of 1-[(4-hydroxyphenethyl)amino]-3-(aryloxy)propan-2-ols, including variations like 1-[(3,4-dimethoxyphenethyl)amino]-3-(aryloxy)propan-2-ols. Their study examined the affinity to beta 1- and beta-2-adrenoceptors, contributing significantly to understanding cardioselective beta-blockers (Rzeszotarski et al., 1979).
Synthesis and Structural Investigation of Schiff Base Derivatives
Khalid et al. (2018) synthesized and resolved the crystal structures of three Schiff base derivatives, incorporating elements like 1,3-bis[(E)-(4-dimethylaminobenzylidene)amino] propan-2-ol (BDP). The study encompassed computational and spectroscopic analysis, adding value to the understanding of molecular structures and interactions (Khalid et al., 2018).
X-Ray Structures and Computational Studies of Cathinones
Nycz et al. (2011) conducted an in-depth study of various cathinones, including 1-(3,4-dimethylphenyl)-2-(methylamino)propan-1-one. The research focused on the characterization of these compounds through methods like FTIR and NMR spectroscopy, and X-ray diffraction, offering insights into their molecular structures (Nycz et al., 2011).
Synthesis of Tertiary Amines and Corrosion Inhibition
Gao et al. (2007) explored the synthesis of tertiary amines, including 1,3-di-amino-propan-2-ol derivatives. Their research also investigated the inhibitive performance of these compounds on carbon steel corrosion, providing practical applications in material science (Gao et al., 2007).
Wirkmechanismus
Target of Action
The specific targets would depend on the structure and properties of the compound .
Mode of Action
The presence of an amino group and a hydroxyl group in the molecule suggests that it can form hydrogen bonds with its targets, potentially altering their function .
Biochemical Pathways
The compound could potentially affect these pathways by interacting with key enzymes or receptors, thereby influencing the downstream effects .
Pharmacokinetics
Similar compounds are known to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine . These properties can significantly impact the bioavailability of the compound.
Result of Action
Similar compounds are known to have various effects at the molecular and cellular level, including altering enzyme activity, modulating receptor function, and affecting cell signaling .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Amino-2-(2,4-dimethylphenyl)propan-2-ol. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . Furthermore, the compound’s efficacy can be influenced by factors such as the individual’s health status, genetic factors, and the presence of other drugs.
Eigenschaften
IUPAC Name |
1-amino-2-(2,4-dimethylphenyl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-8-4-5-10(9(2)6-8)11(3,13)7-12/h4-6,13H,7,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSFZOLIESCNUDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)(CN)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{1-[(2-Phenylethyl)amino]cyclopentyl}methanol](/img/structure/B1528608.png)

![2-Bromo-6-cyclopentylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B1528611.png)
![1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]ethan-1-ol](/img/structure/B1528612.png)







![2-[(4-Methylphenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1528625.png)

